3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine-based benzyl ester derivative featuring a 2-chloroacetyl group and an ethylamino substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀ClN₂O₃, with a molecular weight of 329.79 g/mol (calculated).
Properties
IUPAC Name |
benzyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAQBTSRUNSGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Ester Protection of Pyrrolidine Carboxylic Acid
The carboxylic acid group is protected as a benzyl ester using 2-benzyloxypyridine, which facilitates benzyl group transfer under anhydrous conditions. Typical yields range from 78–92% when conducted in dichloromethane at 0–5°C.
Reaction conditions :
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Solvent: Anhydrous dichloromethane
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Temperature: 0–5°C
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Reaction time: 4–6 hours
Ethylamino Group Introduction
The ethylamino moiety is introduced via nucleophilic substitution using ethylamine in tetrahydrofuran (THF). This step requires careful pH control (pH 7–8) to minimize side reactions, with reported yields of 65–75%.
Critical parameters :
Chloroacetylation
Chloroacetyl chloride is added dropwise to the ethylamino-pyrrolidine intermediate at -10°C to prevent thermal degradation. Excess reagent (1.5 equiv) ensures complete acylation, achieving 80–88% yields.
Optimization insight :
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Lower temperatures (-10°C to 0°C) reduce racemization risks
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In situ quenching with ice-water improves product purity
Optimization of Reaction Conditions
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 12 hours | 2 hours | 83% faster |
| Yield | 75% | 89% | +14% |
| Solvent consumption | 15 L/kg | 6 L/kg | 60% reduction |
Data adapted from VulcanChem protocols demonstrates that flow systems reduce side product formation by maintaining precise temperature gradients.
Enantioselective Hydrogenation
Patent US8344161B2 discloses a rhodium-catalyzed hydrogenation method to produce enantiomerically pure intermediates. Key metrics:
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Catalyst: Rhodium-(S)-Binap complex (0.5 mol%)
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Pressure: 50 psi H₂
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Enantiomeric excess (ee): 98.5%
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Benzyl Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Reagents | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid | 85-90% | |
| Basic hydrolysis | 2M NaOH, 70°C (8 hrs) | Sodium salt of 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylate | 78-82% |
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Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via saponification, forming a carboxylate intermediate.
Nucleophilic Substitution at Chloroacetyl Group
The chloroacetyl group participates in SN2 reactions with nucleophiles (e.g., amines, thiols):
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Kinetics : Reactivity follows the order: thiols > amines > alcohols due to nucleophilicity and leaving-group ability.
Amine Functionalization
The ethyl-amino group undergoes alkylation or acylation:
Acylation
| Acylating Agent | Conditions | Product | Role | Citations |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT (2 hrs) | 3-[(2-Chloro-acetyl)-ethyl-acetamido]-pyrrolidine-1-carboxylic acid benzyl ester | Protecting group strategies |
Alkylation
Ring-Opening Reactions
The pyrrolidine ring can undergo ring-opening under strong nucleophilic conditions:
Catalytic Hydrogenation
The benzyl ester group is selectively removed via hydrogenolysis:
| Catalyst | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), EtOH, 25°C (6 hrs) | 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid | 92% |
pH-Dependent Reactivity
The compound’s reactivity is influenced by protonation states (pKa data from ):
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Carboxylic acid (post-hydrolysis) : pKa ≈ 4.2 (similar to benzoic acid derivatives) .
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Ethyl-amino group : pKa ≈ 8.1 (tertiary amine), affecting nucleophilicity in aqueous media .
Stability Under Storage
-
Degradation Pathways :
This compound’s versatility in nucleophilic substitution, hydrolysis, and functional group interconversion makes it valuable for synthesizing pharmacophores and bioactive molecules. Experimental protocols should optimize solvent polarity and temperature to control reaction selectivity .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C16H21ClN2O3
- Molecular Weight : 324.8 g/mol
- CAS Number : 1353994-88-3
- Structure : The compound features a pyrrolidine ring with a carboxylic acid and a benzyl ester functional group, which contributes to its biological activity.
Drug Development
The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance therapeutic efficacy or reduce side effects. Research indicates that derivatives of pyrrolidine compounds have been explored for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs .
Anticancer Activity
Studies have shown that pyrrolidine derivatives exhibit cytotoxic effects against several cancer cell lines. The introduction of the chloroacetyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression. In vitro studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Enzyme Inhibition
Research indicates that compounds similar to 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can act as enzyme inhibitors. This property is crucial in drug design, particularly for targeting enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity .
Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This could lead to advancements in treating neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic use. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase, suggesting potential use in Alzheimer's treatment strategies. |
| Study C | Neuropharmacological Effects | Showed modulation of dopamine receptor activity, indicating possible applications in treating mood disorders. |
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-1-carboxylic acid benzyl esters with variable substitutions at the 2- or 3-positions. Key structural analogs and their differentiating features are outlined below:
Table 1: Structural and Functional Comparison of Analogs
Key Comparative Insights:
Substituent Effects: Ethyl vs. Methyl Groups: The ethylamino group in the target compound (vs. Chloroacetyl Reactivity: All chloroacetyl-containing analogs (e.g., ) share electrophilic reactivity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes).
Core Ring Modifications :
- Piperidine vs. Pyrrolidine : The piperidine analog introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding geometry compared to the five-membered pyrrolidine core.
Ester Group Impact: Benzyl vs. tert-Butyl Esters: Benzyl esters () are more labile under hydrogenolytic conditions, whereas tert-butyl esters () offer stability during acidic/basic synthetic steps.
Stereochemical Considerations :
- The (R)-configuration in analogs like and highlights the role of chirality in modulating biological activity or metabolic stability.
Synthetic Utility :
- Compounds like (3-chloro substituent) serve as intermediates for further functionalization via nucleophilic substitution.
Biological Activity
3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, a complex organic compound, has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article delves into its biological activity, including antioxidant properties, neuroprotective effects, anticancer potential, and its interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyrrolidine ring , an amino acid structure , and a benzyl ester moiety , with a chiral center at the pyrrolidine carbon. This structural complexity is crucial for its biological interactions and activity. The molecular formula is with a molecular weight of approximately 324.8 g/mol .
1. Antioxidant Properties
Research indicates that this compound can scavenge free radicals, potentially offering protection against oxidative stress. This property is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .
2. Neuroprotective Effects
Similar compounds have demonstrated neuroprotective capabilities by modulating neurotransmitter systems. The ability of this compound to influence neurotransmitter levels may position it as a candidate for treating neurodegenerative diseases .
3. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through multiple mechanisms. These mechanisms include inducing apoptosis in cancer cells and inhibiting pathways that promote tumor growth .
Interaction studies using molecular docking simulations have shown that this compound can effectively bind to various biological targets. This binding is crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antioxidant Activity : A study demonstrated that related compounds exhibited significant radical scavenging activity, suggesting that this compound may have similar effects .
- Neuroprotection : Research on pyrrolidine derivatives highlighted their potential in protecting neuronal cells from damage caused by oxidative stress .
- Cancer Inhibition : A comparative study indicated that certain structural analogs showed promising anticancer properties by targeting specific signaling pathways involved in cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other amino acids and derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Glycine | Simple amino acid | Neurotransmission | Basic structure |
| L-Alanine | Aliphatic amino acid | Energy metabolism | Non-polar side chain |
| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |
| L-Tryptophan | Indole ring | Precursor to serotonin | Aromatic side chain |
| This compound | Complex pyrrolidine structure | Antioxidant, neuroprotective, anticancer | Multifaceted interactions |
This table illustrates how this compound stands out due to its intricate structure, suggesting more complex interactions in biological systems than simpler amino acids.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The compound is typically synthesized via multi-step reactions involving amide bond formation and protecting group strategies. For example, analogous pyrrolidine derivatives are synthesized using Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by chloroacetylation and benzyl esterification. Critical steps include:
- Palladium-catalyzed cross-coupling for introducing ethyl-amino groups .
- Acidic or basic hydrolysis for deprotection of intermediates . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm, chloroacetyl signals at δ 4.0–4.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHClNO: 349.12).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for structurally related esters .
Q. What safety protocols are critical when handling this compound?
- Chloroacetyl group hazards : Use fume hoods and nitrile gloves due to potential alkylating agent toxicity.
- Waste disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Catalyst loading : For Pd-mediated steps, test 1–5 mol% Pd(OAc) with ligands like XPhos .
- Temperature gradients : Optimize coupling reactions between 40–100°C .
- Solvent effects : Compare polar aprotic (DMF, acetonitrile) vs. non-polar solvents for esterification . Statistical analysis (e.g., ANOVA) identifies significant factors affecting yield .
Q. What mechanistic insights exist for key reactions involving this compound?
Computational studies (e.g., density functional theory) can model:
- Nucleophilic acyl substitution : Energy barriers for chloroacetyl group reactions with amines.
- Steric effects : Impact of the bulky benzyl ester on reaction pathways. Combine with kinetic studies (e.g., rate constants for hydrolysis steps) to validate mechanisms .
Q. How can contradictory data in synthetic literature be resolved?
Discrepancies in reported yields or regioselectivity may arise from:
Q. What challenges arise during scale-up from milligram to gram quantities?
Key issues include:
- Exothermic reactions : Implement cooling systems for chloroacetylation steps.
- Solvent volume efficiency : Switch from batch to flow chemistry for Pd-mediated couplings .
- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography .
Q. How can the benzyl ester group be selectively modified for derivative synthesis?
- Hydrogenolysis : Use Pd/C under H to cleave the benzyl ester without affecting the pyrrolidine ring .
- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) for enantioselective ester cleavage .
Q. What methods validate stereochemical outcomes in derivatives?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- Circular dichroism (CD) : Confirm absolute configuration of chiral centers introduced during synthesis .
Q. How can green chemistry principles be applied to its synthesis?
Strategies include:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst recycling : Recover Pd via aqueous biphasic systems .
- Waste minimization : Use in-line purification techniques (e.g., catch-and-release resins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
